molecular formula C27H29N5OS B5807985 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide

Número de catálogo: B5807985
Peso molecular: 471.6 g/mol
Clave InChI: VVAADBMAPGSFJO-MTDXEUNCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[(1-Benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide is a benzimidazole-based hydrazide derivative characterized by a sulfanyl-linked benzimidazole core, a benzyl substituent at the N1 position, and a diethylamino-functionalized arylidene hydrazide moiety. Its synthesis typically involves condensation reactions between functionalized aldehydes and hydrazide precursors, as exemplified in related compounds (e.g., ).

Propiedades

IUPAC Name

2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5OS/c1-3-31(4-2)23-16-14-21(15-17-23)18-28-30-26(33)20-34-27-29-24-12-8-9-13-25(24)32(27)19-22-10-6-5-7-11-22/h5-18H,3-4,19-20H2,1-2H3,(H,30,33)/b28-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVAADBMAPGSFJO-MTDXEUNCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide typically involves multiple steps. One common method includes the following steps:

    Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with benzyl chloride under acidic conditions.

    Introduction of Sulfanyl Group: The benzimidazole derivative is then reacted with thiourea to introduce the sulfanyl group.

    Formation of Acetohydrazide: The intermediate product is further reacted with hydrazine hydrate to form the acetohydrazide.

    Condensation with Diethylaminobenzaldehyde: Finally, the acetohydrazide is condensed with 4-(diethylamino)benzaldehyde under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imine group can be reduced to form secondary amines.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary amines.

    Substitution: Various substituted benzimidazole derivatives.

Aplicaciones Científicas De Investigación

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mecanismo De Acción

The mechanism of action of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with various enzymes, potentially inhibiting their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. The diethylamino group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparación Con Compuestos Similares

Structural Comparison

The target compound shares structural homology with derivatives bearing benzimidazole, sulfanyl, and hydrazide motifs. Key analogs and their distinguishing features include:

Compound Name Substituents (vs. Target Compound) Key Structural Differences
2-[(1-Ethyl-1H-benzimidazol-2-yl)sulfanyl]-N′-[(E)-(3-hydroxyphenyl)methylene]acetohydrazide Ethyl (vs. benzyl) at N1; 3-hydroxyphenyl (vs. 4-diethylaminophenyl) in hydrazide Reduced lipophilicity due to ethyl group; hydroxyl enhances hydrogen-bonding potential.
2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N′-[(1E)-1-phenylethylidene]acetohydrazide 4-Chlorobenzyl (vs. benzyl); phenylethylidene (vs. diethylaminophenyl) Chlorine increases electronegativity; phenylethylidene may alter steric bulk.
2-(Ethylsulfanyl)-N'-[(substituted phenyl)methylidene]benzohydrazide Benzohydrazide core (vs. benzimidazole); ethylsulfanyl (vs. benzylsulfanyl) Simplified core structure; reduced aromatic stacking potential.

Key Insights :

  • The benzyl group in the target compound enhances lipophilicity and π-π stacking compared to ethyl or chlorobenzyl analogs .

Example :

  • The target compound’s synthesis likely mirrors that of 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide (), where 4-(benzimidazolylsulfanyl)benzaldehyde is condensed with thiosemicarbazide.

Comparison of Yields :

Compound Yield (%) Reaction Conditions
Target Compound (hypothetical) ~60–75 Ethanol reflux, 8–12 hours
2-(Ethylsulfanyl)-N'-(4-nitrobenzylidene)benzohydrazide 82 Ethanol reflux, 7 hours
2-[(1-Ethyl-benzimidazol-2-yl)sulfanyl]-N′-(3-hydroxyphenyl)acetohydrazide 68 DMF, room temperature, 24 hours

Note: Higher yields in simpler analogs (e.g., ) suggest steric hindrance from bulky groups (e.g., benzyl, diethylamino) may limit efficiency in the target compound.

Bioactivity and Pharmacological Potential
  • Antiplatelet Activity : Analog ZE-4b () showed 75% inhibition of collagen-induced platelet aggregation at 100 μM.
  • Antioxidant Properties : 2-(Ethylsulfanyl)benzohydrazides () demonstrated radical scavenging (IC₅₀ = 12–28 μM).
  • Enzyme Inhibition : Benzimidazole-hydrazide hybrids target acetylcholinesterase (AChE) and carbonic anhydrase .

Hypothesized Activity of Target Compound :

Computational and Similarity Analysis

Tanimoto Coefficient Analysis ():

  • The target compound shares ~70–80% structural similarity with N'-(4-diethylaminobenzylidene)acetohydrazides (e.g., ), suggesting overlapping bioactivity profiles.

Molecular Docking Insights :

  • The benzimidazole core likely interacts with ATP-binding pockets in kinases, while the hydrazide moiety may hydrogen-bond to catalytic residues (e.g., ).

Actividad Biológica

The compound 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide is a complex organic molecule with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H24N4OS
  • Molecular Weight : 424.53 g/mol
  • IUPAC Name : 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide

The biological activity of this compound is attributed to its structural components, particularly the benzimidazole moiety, which is known for its interaction with various biological targets. Key mechanisms include:

  • DNA Interaction : The compound can intercalate into DNA, disrupting replication and transcription processes, which may contribute to its anticancer properties.
  • Enzyme Inhibition : It exhibits inhibitory effects on enzymes crucial for microbial survival, enhancing its potential as an antimicrobial agent.
  • Apoptosis Induction : Studies indicate that it can trigger apoptotic pathways in cancer cells, leading to cell death.

Biological Activity Overview

The compound has been studied for various biological activities, including:

  • Anticancer Activity : Demonstrated efficacy in inhibiting the growth of cancer cell lines such as K562 (chronic myeloid leukemia) cells.
  • Antimicrobial Activity : Effective against a range of bacterial strains, showing promise as a potential antibiotic.
  • Antiviral Properties : Preliminary studies suggest activity against certain viral infections.

Anticancer Studies

A recent study evaluated the anticancer effects of similar benzimidazole derivatives on K562S and K562R cell lines. The results showed that these compounds triggered significant cytotoxicity and apoptosis through caspase activation. The findings highlight the potential of benzimidazole derivatives in overcoming drug resistance in cancer therapy .

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit potent antimicrobial properties. For instance, derivatives of benzimidazole have been shown to inhibit the growth of various pathogenic bacteria, suggesting that 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide may possess comparable efficacy .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of related compounds:

Compound NameStructural FeaturesBiological Activity
1-BenzylbenzimidazoleBenzimidazole coreAntimicrobial
2-AcetylbenzimidazoleAcetyl group on benzimidazoleAnticancer
ThiosemicarbazonesContains thiosemicarbazone moietyAntiviral and anticancer

The unique substitution pattern of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide, particularly the presence of a diethylamino group, may enhance its biological activity compared to other derivatives lacking such substituents .

Q & A

Q. How can researchers optimize the synthetic yield of this compound?

Methodological Answer: Synthesis optimization involves systematic variation of reaction parameters:

  • Temperature and Time: Reflux conditions (typically 60–100°C for 4–8 hours) enhance reaction completion by promoting condensation between benzimidazole and hydrazide precursors .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while ethanol or methanol facilitates crystallization .
  • Catalysts: Acidic or basic catalysts (e.g., acetic acid, piperidine) can accelerate hydrazone formation .
  • Monitoring: Thin-layer chromatography (TLC) with chloroform:methanol (7:3) tracks reaction progress .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural Confirmation:
    • NMR Spectroscopy: ¹H/¹³C NMR identifies aromatic protons, sulfanyl groups, and hydrazone geometry (E/Z configuration) .
    • IR Spectroscopy: Peaks at ~1600 cm⁻¹ (C=N) and ~3300 cm⁻¹ (N-H) confirm hydrazone formation .
  • Purity Assessment:
    • HPLC: Reverse-phase columns (C18) with UV detection (λ = 254 nm) quantify impurities .
    • Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., m/z ~503.8 for C₂₃H₁₇Cl₃N₄OS analogs) .

Q. How should researchers assess the compound’s biological activity?

Methodological Answer:

  • Enzyme Inhibition Assays:
    • Use fluorometric or colorimetric assays (e.g., for kinases or proteases) to measure IC₅₀ values, leveraging the compound’s benzimidazole-thioether motif for target binding .
  • Cell-Based Studies:
    • Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity, noting dose-dependent cytotoxicity .
  • Anti-inflammatory Screening:
    • Quantify TNF-α/IL-6 suppression in LPS-stimulated macrophages via ELISA .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide derivative design?

Methodological Answer:

  • Substituent Modification:
    • Replace the diethylamino group with electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity and target binding .
    • Vary the benzyl group (e.g., 4-chloro vs. 4-methyl) to assess steric and electronic effects on bioactivity .
  • Biological Testing:
    • Compare IC₅₀ values across derivatives to identify critical functional groups (e.g., sulfanyl bridges improve solubility and activity) .

Q. How to resolve contradictions in bioactivity data across studies?

Methodological Answer:

  • Assay Standardization:
    • Control variables like cell passage number, serum concentration, and incubation time to minimize variability .
  • Orthogonal Validation:
    • Confirm results using multiple assays (e.g., fluorescence-based and radiometric enzyme assays) .
  • Data Reproducibility:
    • Replicate experiments in independent labs with shared protocols .

Q. What computational strategies predict the compound’s mechanism of action?

Methodological Answer:

  • Molecular Docking:
    • Use AutoDock Vina to model interactions with targets (e.g., EGFR kinase; PDB ID: 1M17) based on benzimidazole-thioether binding motifs .
  • MD Simulations:
    • Simulate ligand-protein stability (e.g., GROMACS) over 100 ns to assess binding affinity and conformational dynamics .

Q. How to address solubility challenges in pharmacological assays?

Methodological Answer:

  • Solvent Optimization:
    • Use DMSO for stock solutions (≤0.1% final concentration) to avoid cytotoxicity .
    • For in vivo studies, employ cyclodextrin-based formulations to enhance aqueous solubility .

Q. What strategies ensure compound stability during storage?

Methodological Answer:

  • Storage Conditions:
    • Store at -20°C under inert gas (N₂) to prevent oxidation of the hydrazone bond .
  • Stability Testing:
    • Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring to identify degradation products .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.